(3-Chloro-2-fluorophenyl)methanamine hydrochloride
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Overview
Description
(3-Chloro-2-fluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or distillation .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines .
Scientific Research Applications
(3-Chloro-2-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Chloro-2-fluorophenyl)(phenyl)methanamine: This compound has a similar structure but with an additional phenyl group.
(3-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine hydrochloride: This compound features a trifluoromethyl group instead of a fluorine atom.
Uniqueness: (3-Chloro-2-fluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H8Cl2FN |
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Molecular Weight |
196.05 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H |
InChI Key |
MQEGKXOARREGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN.Cl |
Origin of Product |
United States |
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